
Hydrazinecarboxamide, 2-(1-methylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, also known as 2-IPN, is a chemical compound that has been widely used in scientific research. It is a derivative of hydrazinecarboxamide, which is a well-known organic compound used in the synthesis of various drugs and other chemical compounds. 2-IPN has been found to have several biochemical and physiological effects, making it a valuable tool in scientific research. In
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 2-(1-methylpropylidene)- is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to react with aldehydes and ketones, forming imine intermediates that can be further reacted to form various compounds. Additionally, it has been shown to react with metal ions, forming coordination complexes.
Biochemical and Physiological Effects
Hydrazinecarboxamide, 2-(1-methylpropylidene)- has been found to have several biochemical and physiological effects. It has been shown to have antitumor activity in vitro, meaning it can inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant activity, meaning it can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, meaning it can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazinecarboxamide, 2-(1-methylpropylidene)- has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective reagent. Additionally, it has a wide range of applications in various fields of research. However, it also has some limitations. It can be toxic in high concentrations, and its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of Hydrazinecarboxamide, 2-(1-methylpropylidene)- in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals using Hydrazinecarboxamide, 2-(1-methylpropylidene)- as a building block. Additionally, the use of Hydrazinecarboxamide, 2-(1-methylpropylidene)- in coordination chemistry could lead to the development of new materials with unique properties. Finally, further research into the mechanism of action of Hydrazinecarboxamide, 2-(1-methylpropylidene)- could lead to a better understanding of its biological effects and potential therapeutic applications.
Conclusion
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, is a valuable tool in scientific research due to its wide range of applications and biochemical and physiological effects. Its ease of synthesis and availability make it a cost-effective reagent for lab experiments. While its mechanism of action is not well understood, further research into its biological effects could lead to the development of new pharmaceuticals and other materials.
Synthesemethoden
The synthesis of Hydrazinecarboxamide, 2-(1-methylpropylidene)- involves the reaction of hydrazinecarboxamide with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of Hydrazinecarboxamide, 2-(1-methylpropylidene)-. The purity of the synthesized compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-(1-methylpropylidene)- has been widely used in scientific research as a reagent and a building block for the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the development of new materials, such as polymers and resins. Hydrazinecarboxamide, 2-(1-methylpropylidene)- has also been used as a ligand in coordination chemistry, which is the study of the interaction between metal ions and other molecules.
Eigenschaften
CAS-Nummer |
624-46-4 |
|---|---|
Molekularformel |
C5H11N3O |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
[(Z)-butan-2-ylideneamino]urea |
InChI |
InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4- |
InChI-Schlüssel |
TYLYPMBEMALHLV-DAXSKMNVSA-N |
Isomerische SMILES |
CC/C(=N\NC(=O)N)/C |
SMILES |
CCC(=NNC(=O)N)C |
Kanonische SMILES |
CCC(=NNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



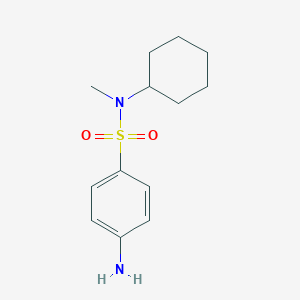
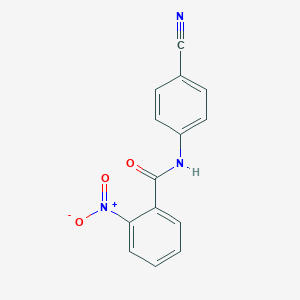


![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
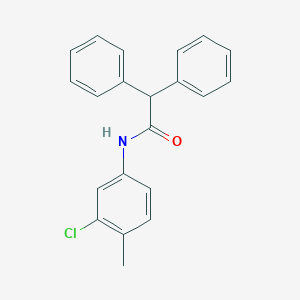
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

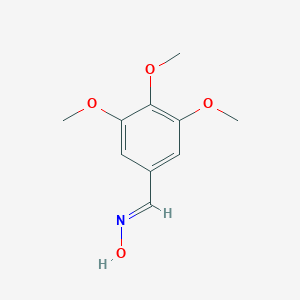
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
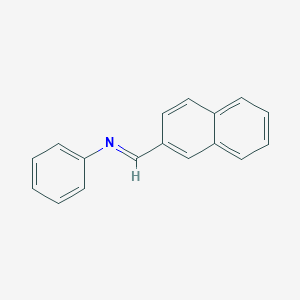
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
